9-(2-脱氧-2-氟阿拉伯呋喃糖基)鸟嘌呤

描述

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (F-araG) is a modified nucleoside that is widely used in biochemistry and molecular biology research. F-araG has been shown to be a valuable tool in exploring the structure and function of DNA, RNA, and proteins. It has also been used in the synthesis of modified nucleic acids, such as aptamers and siRNAs. In addition, F-araG is an important component of antiviral and anticancer therapies.

科学研究应用

用PET成像T细胞活化

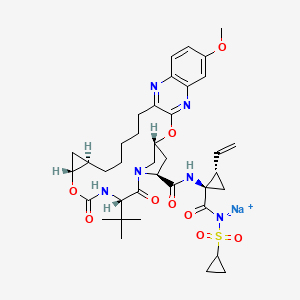

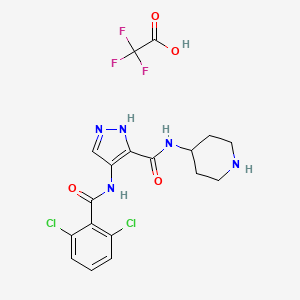

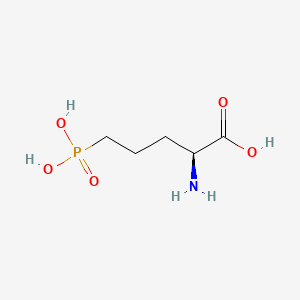

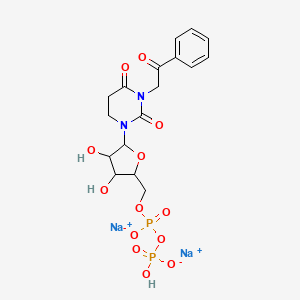

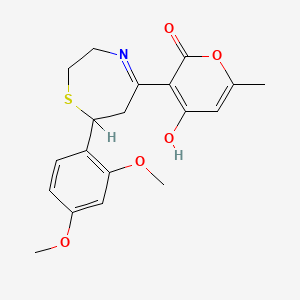

9-(2-脱氧-2-氟阿拉伯呋喃糖基)鸟嘌呤:已被用于合成2′-脱氧-2′-[18F]氟-9-β-D-阿拉伯呋喃糖基鸟嘌呤([18F]F-AraG),一种用于用正电子发射断层扫描 (PET) 成像T细胞活化的新型试剂 {svg_1}。这种化合物是一种鸟嘌呤类似物,在治疗T细胞淋巴母细胞疾病方面具有确切的疗效。放射性氟化版本[18F]F-AraG在初步的细胞摄取实验中显示出有希望的结果,表明它有可能作为T细胞的PET成像剂 {svg_2}。

抗病毒应用

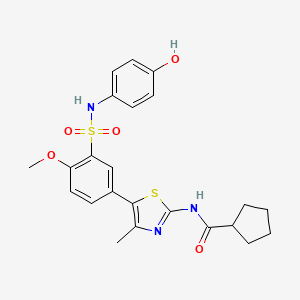

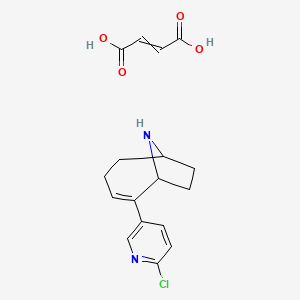

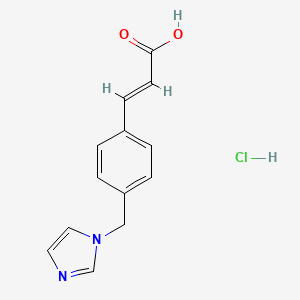

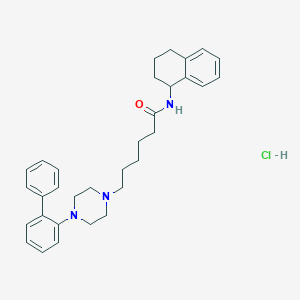

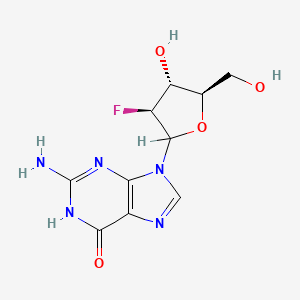

包括9-(2-脱氧-2-氟阿拉伯呋喃糖基)鸟嘌呤在内的氟化嘌呤衍生物据报道具有抗病毒特性 {svg_3}。由于其强大的生物活性,这些化合物已被探索用于其抑制病毒(包括HIV-1)的潜力。氟原子的吸电子效应在增强这些底物的化学稳定性和酶活性方面起着重要作用 {svg_4}。

选择性T细胞毒性

这种化合物对T细胞表现出选择性毒性,这已注意到它在体外治疗T淋巴母细胞的潜在应用 {svg_5}。这种选择性毒性使其成为针对涉及T细胞的疾病(如某些淋巴母细胞白血病)的靶向疗法的候选药物。

PET探针的合成

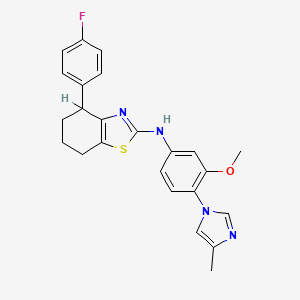

用于合成[18F]F-AraG的直接氟化方法也可能适用于创建其他重要的PET探针。其中包括[18F]FEAU、[18F]FMAU和[18F]FBAU,它们目前通过涉及冗长纯化过程的多个步骤合成 {svg_6}。简化这些探针的合成可以极大地促进分子成像领域的发展。

化学稳定性和酶活性研究

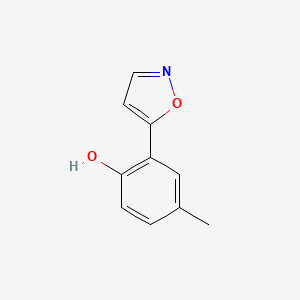

9-(2-脱氧-2-氟阿拉伯呋喃糖基)鸟嘌呤中氟原子的强吸电子效应会影响该化合物的化学稳定性和酶活性。这使其成为化学和生物化学领域研究的宝贵对象,特别是在了解氟化化合物与生物系统的相互作用方面 {svg_7}。

未来方向

作用机制

Target of Action

9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, also known as 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine, is a guanosine analog . Its primary target is the enzyme purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells .

Mode of Action

The compound interacts with its target, purine nucleoside phosphorylase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a disruption in the purine salvage pathway . As a result, DNA and RNA synthesis in the cells is affected .

Biochemical Pathways

The inhibition of purine nucleoside phosphorylase disrupts the purine salvage pathway . This pathway is responsible for the recycling of purines from degraded DNA and RNA, providing the necessary purine nucleotides for new DNA and RNA synthesis . The disruption of this pathway leads to a decrease in the availability of purine nucleotides, thereby affecting DNA and RNA synthesis .

Pharmacokinetics

The compound is known to be stable to purine nucleoside phosphorylase cleavage , suggesting that it may have good bioavailability

Result of Action

The inhibition of DNA and RNA synthesis by 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine leads to cytotoxic effects in cells . Specifically, it has been found to be cytotoxic in a T-cell line . The compound’s action results in an inhibition of DNA synthesis, as judged by the reduced incorporation of labeled thymidine into DNA, while RNA and protein syntheses are unaffected .

生化分析

Biochemical Properties

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine interacts with various enzymes and proteins. It is known to exhibit selective T-cell toxicity . The strong electron-withdrawing effect of fluorine of a fluorinated substrate has a major effect on the chemical stability and enzymatic activity of the substrate .

Cellular Effects

9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine has been shown to have effects on various types of cells and cellular processes. Preliminary cell uptake experiments showed that both a CCRF-CEM leukemia cell line and activated primary thymocytes take up the compound .

Molecular Mechanism

The molecular mechanism of action of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine over time in laboratory settings have been studied. The compound has been successfully synthesized by direct fluorination of an appropriate precursor of a guanosine nucleoside .

属性

IUPAC Name |

2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZARPLRQRNNX-VPRFCXCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908651 | |

| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103884-98-6 | |

| Record name | 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103884986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the metabolic stability of AraF-G significant?

A2: AraF-G demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability is crucial for its potential as a therapeutic agent. Increased stability compared to other nucleoside analogs could translate to a longer half-life in vivo, potentially leading to increased efficacy and a wider therapeutic window.

Q2: What is the significance of investigating fluorocarbocyclic guanosine analogs like those mentioned in the third abstract in relation to AraF-G?

A4: The third abstract focuses on fluorocarbocyclic guanosine analogs, specifically exploring their antiviral activity. [] While structurally different from AraF-G, these analogs share a similar mechanism of action by targeting viral DNA polymerase. Studying the structure-activity relationship of these analogs, particularly their potency and selectivity against herpes simplex virus, can provide valuable insights for optimizing the design of related nucleoside analogs like AraF-G for improved antiviral or anticancer activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。